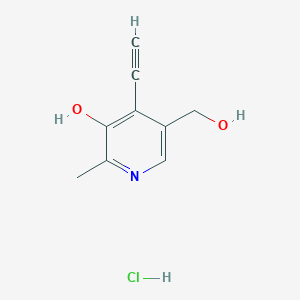![molecular formula C16H14N2S B14495369 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole CAS No. 64851-03-2](/img/structure/B14495369.png)
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a compound that features a fluorenyl group attached to a dihydroimidazole ring via a sulfanyl linkage
Vorbereitungsmethoden
The synthesis of 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 9H-fluoren-9-thiol with 4,5-dihydro-1H-imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .
Analyse Chemischer Reaktionen
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the fluorenyl group or the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism by which 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole include:
2-[(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole: This compound also features a fluorenyl group but is linked to a thiazole ring instead of an imidazole ring.
2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazole: This compound has a similar fluorenyl group but is attached to a benzimidazole ring, which affects its chemical properties and applications.
Eigenschaften
CAS-Nummer |
64851-03-2 |
|---|---|
Molekularformel |
C16H14N2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C16H14N2S/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)19-16-17-9-10-18-16/h1-8,15H,9-10H2,(H,17,18) |
InChI-Schlüssel |
CNSDECFVBCLCCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)SC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)

![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
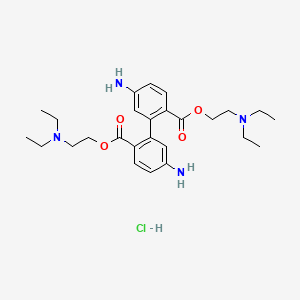

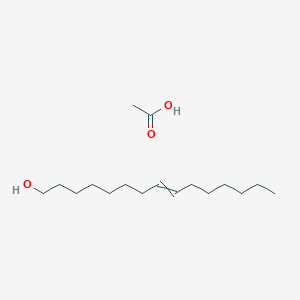
phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
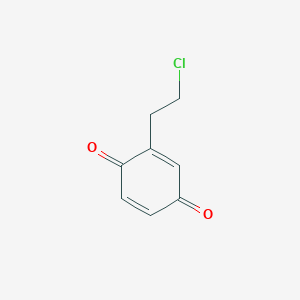
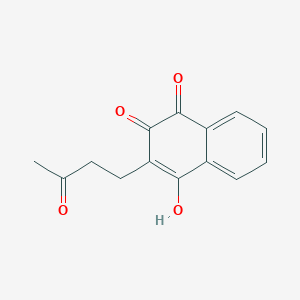
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
